molecular formula C8H11NO3S B14696479 Acetic acid, (5-methyl-4-oxo-2-thiazolidinylidene)-, ethyl ester CAS No. 24146-37-0

Acetic acid, (5-methyl-4-oxo-2-thiazolidinylidene)-, ethyl ester

Cat. No.: B14696479
CAS No.: 24146-37-0
M. Wt: 201.25 g/mol
InChI Key: AYTRAXZUXHTUKI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl bromoacetate with substituted thiosemicarbazides, followed by cyclization using sodium acetate . The reaction conditions often involve refluxing the mixture in an appropriate solvent to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate stands out due to its unique thiazolidine ring structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a compound of significant interest .

Properties

CAS No.

24146-37-0

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C8H11NO3S/c1-3-12-7(10)4-6-9-8(11)5(2)13-6/h4-5H,3H2,1-2H3,(H,9,11)

InChI Key

AYTRAXZUXHTUKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1NC(=O)C(S1)C

Origin of Product

United States

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